N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide

Catalog No.
S754766
CAS No.
790-75-0
M.F
C10H6ClF6NO
M. Wt
305.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetami...

CAS Number

790-75-0

Product Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide

Molecular Formula

C10H6ClF6NO

Molecular Weight

305.6 g/mol

InChI

InChI=1S/C10H6ClF6NO/c11-4-8(19)18-7-2-5(9(12,13)14)1-6(3-7)10(15,16)17/h1-3H,4H2,(H,18,19)

InChI Key

LEYIUTOAQOUAFG-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1C(F)(F)F)NC(=O)CCl)C(F)(F)F

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)NC(=O)CCl)C(F)(F)F
  • Chemical Structure

    The presence of the chloroacetyl group (CH2Cl-CO-) suggests its potential as a cysteine-targeting molecule. Cysteine is an amino acid with a thiol group (SH) that can react with electrophiles like chloroacetyl groups. This property allows for the selective modification of cysteine residues in proteins, which can be a valuable tool in studying protein function.

  • Electrophilic Scout Fragment

    Some suppliers refer to N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide as an "electrophilic scout fragment". Scout fragments are small molecules used in fragment-based drug discovery. In this approach, researchers screen libraries of small molecules against a target protein to identify those that bind. These initial "hits" can then be optimized to create more potent and selective drug candidates []. The presence of the trifluoromethyl groups ((CF3)–) on the molecule could potentially enhance its binding affinity to the target protein.

However, it's important to note the following limitations in current information:

  • Limited Literature

    There appears to be a scarcity of scientific publications directly discussing the research applications of N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide.

  • Commercial Availability

    The compound is available from some chemical suppliers, but information on its use in published research is minimal.

N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide is a chemical compound with the molecular formula C10H6ClF6NO. It features a chloroacetamide functional group attached to a phenyl ring that is further substituted with two trifluoromethyl groups at the 3 and 5 positions. This unique structure contributes to its distinct chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals.

The primary mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide is its ability to covalently bind to cysteine residues in proteins through its electrophilic chloroacetyl group []. This covalent attachment allows researchers to identify and study protein targets and potentially develop new drugs that target specific protein functions.

Typical for chloroacetamides. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom in the chloroacetamide group can be replaced by nucleophiles, leading to the formation of new amides.
  • Hydrolysis: Under acidic or basic conditions, N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide can hydrolyze to form the corresponding acid and amine.
  • Reduction: The compound may undergo reduction reactions, potentially converting the chloroacetamide into an amine.

Research indicates that N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide exhibits notable biological activity. It has been studied for its potential as an antimicrobial agent, showing effectiveness against various bacterial strains. Additionally, its unique trifluoromethyl substitutions may enhance its lipophilicity, thereby improving its bioavailability and efficacy in biological systems.

The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide typically involves the following steps:

  • Starting Material: The synthesis begins with 3,5-bis(trifluoromethyl)aniline.
  • Reaction Conditions: This aniline is treated with triethylamine in dichloromethane at room temperature to facilitate the formation of an intermediate.
  • Chloroacetylation: The intermediate is then reacted with chloroacetyl chloride under an inert atmosphere to yield N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide .

N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide has several applications:

  • Pharmaceuticals: Due to its antimicrobial properties, it may be utilized in drug formulations aimed at treating infections.
  • Agrochemicals: Its unique structure allows it to be explored as a pesticide or herbicide component.
  • Research: The compound serves as a valuable reagent in organic synthesis and medicinal chemistry research.

Interaction studies involving N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide have focused on its binding affinity with various biological targets. These studies indicate that the compound may interact with specific enzymes or receptors, influencing cellular pathways related to microbial resistance or metabolic processes. Further research is needed to elucidate these interactions fully.

Several compounds share structural similarities with N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide. Notable comparisons include:

Compound NameMolecular FormulaUnique Features
N-(4-chlorophenyl)-2-chloroacetamideC8H8Cl2NLacks trifluoromethyl groups
N-(3-trifluoromethylphenyl)-2-chloroacetamideC9H8ClF3NContains only one trifluoromethyl group
N-(3,5-dichlorophenyl)-2-chloroacetamideC10H8Cl3NContains dichlorination instead of trifluoromethyl groups

XLogP3

4.3

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

N-[3,5-Bis(trifluoromethyl)phenyl]-2-chloroacetamide

Dates

Modify: 2023-08-15

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